7-ethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide
CAS No.: 921801-13-0
Cat. No.: VC7541335
Molecular Formula: C19H15N3O3S
Molecular Weight: 365.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 921801-13-0 |
---|---|
Molecular Formula | C19H15N3O3S |
Molecular Weight | 365.41 |
IUPAC Name | 7-ethoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide |
Standard InChI | InChI=1S/C19H15N3O3S/c1-2-24-15-5-3-4-13-10-16(25-17(13)15)18(23)22-19-21-14(11-26-19)12-6-8-20-9-7-12/h3-11H,2H2,1H3,(H,21,22,23) |
Standard InChI Key | LQWXYLJIZYKZGI-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three primary components (Figure 1):
-
Benzofuran core: A fused bicyclic system (C8H6O) with an ethoxy (-OCH2CH3) substituent at position 7.
-
Thiazole ring: A five-membered heterocycle (C3H2NS) linked to the benzofuran’s C2 carboxamide group.
-
Pyridin-4-yl substituent: A six-membered aromatic nitrogen ring (C5H4N) attached to the thiazole’s C4 position.
The molecular formula is C20H15N4O3S, yielding a molecular weight of 391.43 g/mol. Key structural features include:
-
Planar benzofuran-thiazole system: Facilitates π-π stacking interactions with biological targets.
-
Ethoxy group: Enhances lipophilicity and influences metabolic stability .
-
Pyridinyl-thiazole motif: Imparts hydrogen-bonding and metal-coordination capabilities .
Physicochemical Profile
Calculated and inferred properties include:
Property | Value |
---|---|
Molecular Weight | 391.43 g/mol |
LogP (Partition Coefficient) | 3.2 (estimated) |
Solubility in Water | <1 mg/mL (poor) |
Melting Point | 215–220°C (predicted) |
Hydrogen Bond Donors | 2 (amide NH, pyridine N) |
Hydrogen Bond Acceptors | 6 (O, N, S atoms) |
The compound’s limited aqueous solubility stems from its aromaticity and lipophilic substituents, necessitating organic solvents (e.g., DMSO, ethanol) for experimental handling.
Synthetic Routes and Optimization
Retrosynthetic Analysis
A plausible synthesis involves sequential functionalization of the benzofuran scaffold (Figure 2):
-
Benzofuran-2-carboxylic acid as the starting material.
-
Ethoxylation at C7 via nucleophilic aromatic substitution.
-
Amide coupling with 4-(pyridin-4-yl)thiazol-2-amine.
Pd-Catalyzed C–H Arylation
Adapting methodologies from benzofuran-2-carboxamide syntheses , the pyridinyl-thiazole moiety can be installed via Pd(OAc)2-catalyzed C–H arylation (Scheme 1):
-
Directing group strategy: 8-Aminoqinoline (8-AQ) directs palladium to the benzofuran’s C3 position for arylation.
-
Transamidation: Boc-protected intermediates enable modular amine introduction .
Key reaction conditions:
-
Catalyst: Pd(OAc)2 (10 mol%)
-
Ligand: AgOAc (1.5 equiv)
-
Solvent: Cyclopentyl methyl ether (CPME)
-
Temperature: 110°C (16–24 h)
Reported yields for analogous C–H arylations exceed 75%, with purity >95% after Soxhlet extraction .
Challenges and Yield Optimization
-
Regioselectivity: Competing arylation at benzofuran’s C4/C5 positions necessitates careful ligand selection.
-
Transamidation efficiency: One-pot Boc activation/aminolysis protocols reduce step count but require stoichiometric DMAP .
Biological Activity and Mechanistic Insights
Hypothesized Targets
Structural analogs exhibit activity against:
-
Kinases: ATP-binding sites (e.g., EGFR, VEGFR).
-
G-protein-coupled receptors (GPCRs): Serotonin and dopamine receptors .
Mechanism of Action (Predicted)
-
Kinase inhibition: The pyridinyl-thiazole motif may chelate Mg²⁺ ions in ATP-binding pockets, disrupting phosphorylation.
-
Intercalation: Planar benzofuran-thiazole system inserts into DNA/RNA helices, inhibiting replication .
Supporting evidence:
-
Thiazole-carboxamides show IC50 values of 0.2–5 µM against EGFR.
-
Benzofuran derivatives exhibit MIC90 ≤ 2 µg/mL against S. aureus .
Applications in Drug Discovery
Oncology
-
Lead compound potential: Pyridinyl-thiazole’s metal-coordination capacity aligns with kinase inhibitor pharmacophores.
-
Combination therapies: Synergy with DNA alkylating agents (e.g., cisplatin) merits exploration.
Antimicrobial Development
-
Broad-spectrum activity: Structural similarity to quinolone antibiotics suggests activity against DNA gyrase .
Neurological Disorders
Future Directions and Challenges
ADMET Profiling
-
Priorities:
-
Hepatic microsomal stability assays.
-
Blood-brain barrier permeability (logBB > 0.3).
-
Synthetic Scalability
-
Continuous-flow systems: Mitigate exothermic risks during ethoxylation.
-
Heterogeneous catalysis: Recyclable Pd/C for cost-effective C–H activation.
Target Validation
-
CRISPR-Cas9 screens: Identify synthetic lethal partners for precision oncology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume